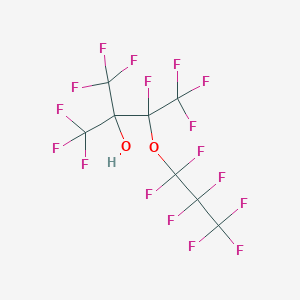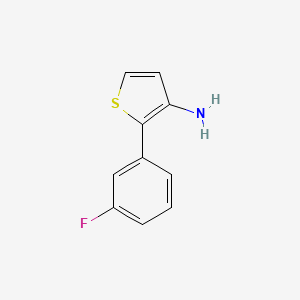![molecular formula C18H21N6O13P3+2 B15089368 Adenosine5'-(tetrahydrogen triphosphate), P''-[1-(2-nitrophenyl)ethyl] ester (9CI)](/img/structure/B15089368.png)
Adenosine5'-(tetrahydrogen triphosphate), P''-[1-(2-nitrophenyl)ethyl] ester (9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Adenosine5’-(tetrahydrogen triphosphate), P’'-[1-(2-nitrophenyl)ethyl] ester involves the esterification of adenosine triphosphate (ATP) with a nitrophenyl ethyl group. The reaction typically requires the use of protecting groups to prevent unwanted side reactions and is carried out under controlled conditions to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using automated systems to control reaction parameters such as temperature, pH, and reactant concentrations. The process is optimized to maximize yield and minimize impurities, ensuring the compound meets the required specifications for research and industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions: Adenosine5’-(tetrahydrogen triphosphate), P’'-[1-(2-nitrophenyl)ethyl] ester undergoes photolysis, where the caging group is removed upon exposure to UV light, releasing the active ATP . This compound can also participate in phosphorylation reactions, where it transfers a phosphate group to a substrate molecule.
Common Reagents and Conditions: The photolysis reaction requires UV illumination at 360 nm to effectively remove the caging group . Phosphorylation reactions typically involve the use of kinase enzymes and specific buffer conditions to facilitate the transfer of the phosphate group.
Major Products Formed: The primary product formed from the photolysis of Adenosine5’-(tetrahydrogen triphosphate), P’'-[1-(2-nitrophenyl)ethyl] ester is active ATP, which can then participate in various biochemical processes .
Wissenschaftliche Forschungsanwendungen
Adenosine5’-(tetrahydrogen triphosphate), P’'-[1-(2-nitrophenyl)ethyl] ester is widely used in scientific research due to its ability to release active ATP upon photolysis. This property makes it valuable for studying ATP-dependent processes in cells, such as muscle contraction, signal transduction, and energy metabolism . It is also used in bioluminescence assays to study enzyme kinetics and cellular viability .
Wirkmechanismus
The mechanism of action of Adenosine5’-(tetrahydrogen triphosphate), P’'-[1-(2-nitrophenyl)ethyl] ester involves the photolysis of the caging group upon exposure to UV light, resulting in the release of active ATP . The released ATP can then interact with its molecular targets, such as kinase enzymes, to facilitate phosphorylation reactions and other ATP-dependent processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
- Adenosine 5’-Triphosphate P3-[1-(2-Nitrophenyl)ethyl Ester] Trisodium Salt
- Adenosine 5’-Triphosphate γ-[1-(2-Nitrophenyl)ethyl] Ester Sodium Salt
Uniqueness: Adenosine5’-(tetrahydrogen triphosphate), P’'-[1-(2-nitrophenyl)ethyl] ester is unique due to its specific caging group, which allows for precise control over the release of active ATP. This makes it particularly useful for studying dynamic cellular processes that require temporal and spatial control of ATP availability .
Eigenschaften
Molekularformel |
C18H21N6O13P3+2 |
|---|---|
Molekulargewicht |
622.3 g/mol |
IUPAC-Name |
[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxy-5-[1-(2-nitrophenyl)ethyl]oxolan-2-yl]methoxy-[hydroxy-[hydroxy(oxo)phosphaniumyl]oxyphosphoryl]oxy-oxophosphanium |
InChI |
InChI=1S/C18H19N6O13P3/c1-9(10-4-2-3-5-11(10)24(27)28)18(23-8-22-13-16(19)20-7-21-17(13)23)15(26)14(25)12(35-18)6-34-39(31)37-40(32,33)36-38(29)30/h2-5,7-9,12,14-15,25-26H,6H2,1H3,(H2-2,19,20,21,29,30,32,33)/p+2/t9?,12-,14-,15-,18-/m1/s1 |
InChI-Schlüssel |
UWDSRGQHGNLEEQ-XZNUSECASA-P |
Isomerische SMILES |
CC(C1=CC=CC=C1[N+](=O)[O-])[C@@]2([C@@H]([C@@H]([C@H](O2)CO[P+](=O)OP(=O)(O)O[P+](=O)O)O)O)N3C=NC4=C(N=CN=C43)N |
Kanonische SMILES |
CC(C1=CC=CC=C1[N+](=O)[O-])C2(C(C(C(O2)CO[P+](=O)OP(=O)(O)O[P+](=O)O)O)O)N3C=NC4=C(N=CN=C43)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


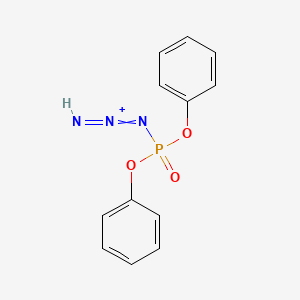
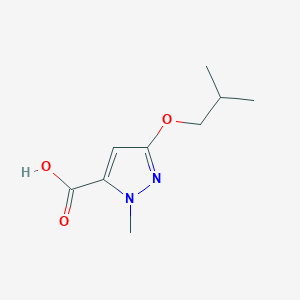
![4-Chloro-1-(2-deoxy-beta-D-erythropentofuranosyl)-1H-imidazo[4,5-C]pyridine](/img/structure/B15089302.png)

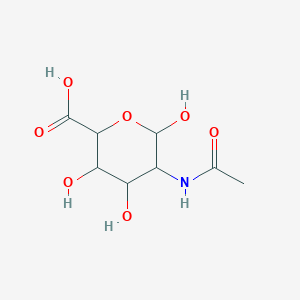
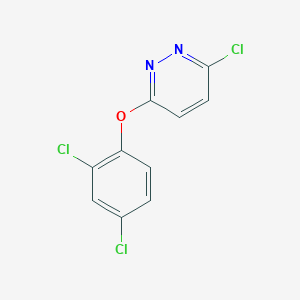
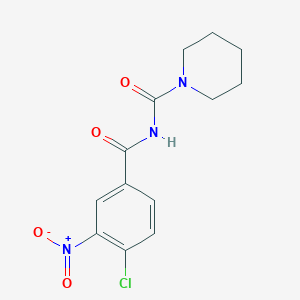
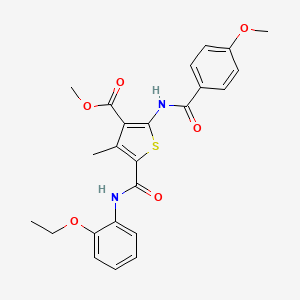
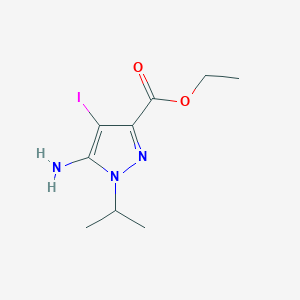

![[cis-3-Fluoropiperidin-4-yl]methanol hydrochloride](/img/structure/B15089350.png)
